molecular formula C12H15NO3 B1272873 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one CAS No. 444111-26-6

1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Cat. No. B1272873
M. Wt: 221.25 g/mol
InChI Key: SSWOJWLEQYQHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .


Synthesis Analysis

The synthesis of related compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The progress of the reaction was monitored by TLC technique till a single spot was observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, one of the synthesized compounds was an amorphous powder with a yield of 80%, melting point of 114-115 °C, and a molecular weight of 452 g/mol .

Scientific Research Applications

Anti-Diabetic Potential

Research has explored derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one for their potential as anti-diabetic agents. A series of compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications in type-2 diabetes (Abbasi et al., 2023).

Anticonvulsant Activity

Compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid were found to have anticonvulsant activity. These findings open up avenues for developing new anticonvulsant medications (Arustamyan et al., 2019).

Antibacterial and Antifungal Agents

Derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds in this class have shown promising results as potential antimicrobial agents, particularly against specific bacterial and fungal strains (Abbasi et al., 2020).

Anti-Inflammatory and Lipoxygenase Inhibitory Properties

Research indicates that certain N-substituted derivatives of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one possess anti-inflammatory properties and are effective inhibitors of lipoxygenase, an enzyme associated with inflammatory processes. This suggests their potential application in treating inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition for Alzheimer's and Diabetes

Compounds derived from 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one have been investigated for their enzyme inhibition properties, particularly concerning Alzheimer's disease and type-2 diabetes. These molecules have shown moderate inhibitory potential against key enzymes relevant to these diseases, offering a foundation for developing new therapeutic agents (Abbasi et al., 2019).

Safety And Hazards

While specific safety and hazard information for “1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is not available, it’s worth noting that most of the new molecules synthesized in related studies were found to be mildly cytotoxic . Therefore, they might be used as safe antibacterial agents .

properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-10(14)8-6-11-12(7-9(8)13)16-5-4-15-11/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWOJWLEQYQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387850
Record name 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

CAS RN

444111-26-6
Record name 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Citations

For This Compound
1
Citations
SS Mochalov, MI Chasanov, AN Fedotov… - Chemistry of Heterocyclic …, 2011 - Springer
The synthesis of 2-(N-R-amino)- and 2-(N-vinylcarbonylamino)acylbenzenes has been carried out and their heterocyclization into quinolin-2-ones under the action of sodium ethylate …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.